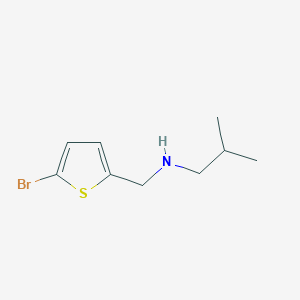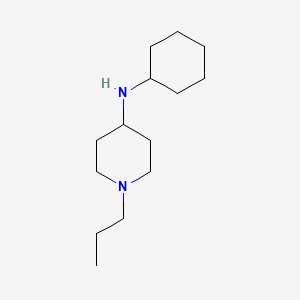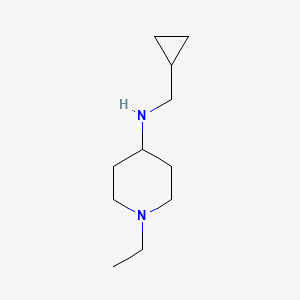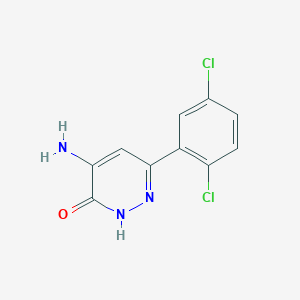
(S)-4-(哌啶-3-基)苯胺
描述
3-(Piperidin-3-YL)aniline is a chemical compound with the molecular formula C11H16N2 . It’s used in various chemical industries .
Synthesis Analysis
While specific synthesis methods for “(S)-4-(Piperidin-3-YL)aniline” are not available, related compounds such as “(S)-3-(Boc-amino)piperidine” are used as intermediates for pigments and in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .Molecular Structure Analysis
The molecular weight of 3-(Piperidin-3-YL)aniline is 176.26 . For related compounds like “(S)-3-(Boc-amino)piperidine”, the molecular formula is C10H20N2O2 and the molecular weight is 200.282 .Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Piperidin-3-YL)aniline include its molecular formula, molecular weight, and structure . More specific properties like boiling point, melting point, and density are not available in the sources.科学研究应用
抗癌活性
从2-(哌啶-1-基)喹啉-3-甲醛与取代苯胺合成的一系列衍生物已经针对各种人类细胞的体外抗癌活性进行了评估。这些化合物,包括与(S)-4-(哌啶-3-基)苯胺相关的结构,表现出有希望的抗癌特性,其特征包括红外光谱、H-核磁共振、质谱和X射线单晶衍射分析的光谱数据(Subhash & Bhaskar, 2021)。
制药中间体的合成
已经开发了一种优化的合成路线,从1-苄基哌啶-4-酮出发合成甲基4-((1-氧代丙基)苯胺基)哌啶-4-羧酸酯。这种化合物是合成新一代麻醉镇痛药和新型芬太尼类似物的关键中间体,突显了该化合物在制药生产过程中的重要性(Kiricojevic et al., 2002)。
分子结构和药物设计
已合成了新的含吡唑/哌啶/苯胺基团的s-三嗪衍生物,通过X射线晶体学结合Hirshfeld和DFT计算研究了它们的分子结构。这项研究为了解控制分子堆积的分子间相互作用提供了见解,这对于药物设计和开发至关重要(Shawish et al., 2021)。
杀虫剂开发
已合成了新型的4-(2-(4-(吡啶-2-基)哌嗪-1-基)乙氧基)苯胺衍生物,并对其针对害虫的选择性杀虫活性进行了测试。这些发现展示了哌啶衍生物在开发具有新型作用方式的新杀虫剂方面的潜力(Shen, Wang, & Song, 2013)。
缓蚀
已经使用量子化学计算和分子动力学模拟来研究哌啶衍生物在铁上的吸附和缓蚀性能。这项研究有助于了解这类化合物如何有效地防止金属腐蚀,这在材料科学和工程中是一个重要考虑因素(Kaya et al., 2016)。
生化分析
Biochemical Properties
(S)-4-(Piperidin-3-YL)aniline plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the large-scale synthesis of oral PARP inhibitors, which are crucial in cancer treatment . The nature of these interactions often involves the binding of (S)-4-(Piperidin-3-YL)aniline to specific active sites on enzymes, facilitating or inhibiting their activity.
Cellular Effects
The effects of (S)-4-(Piperidin-3-YL)aniline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (S)-4-(Piperidin-3-YL)aniline can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival . Additionally, it may alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, (S)-4-(Piperidin-3-YL)aniline exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, in the synthesis of PARP inhibitors, (S)-4-(Piperidin-3-YL)aniline binds to the active site of the enzyme, preventing its normal function and thereby inhibiting DNA repair in cancer cells . This leads to the accumulation of DNA damage and ultimately cell death.
Temporal Effects in Laboratory Settings
The stability and degradation of (S)-4-(Piperidin-3-YL)aniline over time are critical factors in its effectiveness. In laboratory settings, it has been observed that (S)-4-(Piperidin-3-YL)aniline remains stable under specific storage conditions (2-8°C) and ambient temperatures . Long-term studies have shown that its effects on cellular function can persist, with gradual degradation leading to reduced efficacy over time.
Dosage Effects in Animal Models
The effects of (S)-4-(Piperidin-3-YL)aniline vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models. At higher doses, (S)-4-(Piperidin-3-YL)aniline can cause toxic or adverse effects, including organ damage and systemic toxicity . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
(S)-4-(Piperidin-3-YL)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function. For example, (S)-4-(Piperidin-3-YL)aniline may be metabolized by liver enzymes, resulting in the production of active or inactive metabolites that influence its overall efficacy and toxicity .
Transport and Distribution
The transport and distribution of (S)-4-(Piperidin-3-YL)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, (S)-4-(Piperidin-3-YL)aniline may be transported into cells via membrane transporters and subsequently distributed to target sites where it exerts its effects .
Subcellular Localization
The subcellular localization of (S)-4-(Piperidin-3-YL)aniline is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, (S)-4-(Piperidin-3-YL)aniline may localize to the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression and cellular responses .
属性
IUPAC Name |
4-[(3S)-piperidin-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8,12H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUOFYDJUDASPJ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652394 | |
| Record name | 4-[(3S)-Piperidin-3-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196713-21-9 | |
| Record name | 4-[(3S)-Piperidin-3-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(2,4-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1460790.png)
amine](/img/structure/B1460791.png)
![(Pentan-3-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1460792.png)

![5-(Methylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1460795.png)

![1-methyl-N-[1-(propan-2-yl)piperidin-4-yl]piperidin-4-amine](/img/structure/B1460799.png)
![1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460801.png)
![N-[(2,4,6-trimethylphenyl)methyl]cyclopentanamine](/img/structure/B1460802.png)

